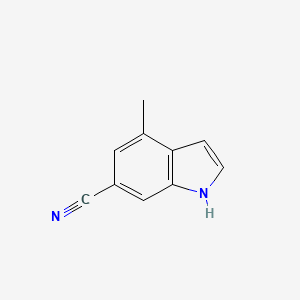

4-Methyl-1H-indole-6-carbonitrile

Description

The Indole (B1671886) Scaffold as a Privileged Pharmacophore in Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. researchgate.net Its prevalence in a vast number of biologically active natural and synthetic products has earned it the designation of a "privileged structure." nih.goveurekaselect.com This is attributed to its ability to interact with a wide array of biological targets with high affinity. researchgate.net The indole nucleus is a key component in many alkaloids, the essential amino acid tryptophan, and various plant hormones, which spurred extensive research into its chemical properties and biological activities. eurekaselect.com

The versatility of the indole scaffold allows it to serve as a template for the development of drugs targeting a broad spectrum of therapeutic areas. eurekaselect.com These include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine and cannabinoid receptors. nih.goveurekaselect.com Many of these targets are G-protein coupled receptors (GPCRs), which share a conserved binding pocket that the indole scaffold can effectively recognize. nih.goveurekaselect.com This explains the presence of the indole substructure in numerous well-known drugs. eurekaselect.com The structural versatility of indole derivatives, allowing for diverse chemical reactions and the incorporation of various substituents, significantly influences their biological activity, leading to the discovery of novel drugs with enhanced efficacy. mdpi.com

Overview of 4-Methyl-1H-indole-6-carbonitrile in Chemical Research

This compound is a specific derivative of the indole family that has garnered attention in chemical research. As a substituted indole, it possesses the fundamental bicyclic aromatic system that imparts the characteristic properties of this class of compounds. The presence of a methyl group at the 4-position and a nitrile group at the 6-position of the indole ring distinguishes its chemical reactivity and potential biological applications. The nitrile group, in particular, is a versatile functional group that can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Below is a data table summarizing some of the key chemical properties of this compound and a related compound.

| Property | This compound | 1-Methyl-1H-indole-6-carbonitrile |

| CAS Number | 3613-02-3 bldpharm.com | 20996-87-6 sigmaaldrich.com |

| Molecular Formula | C10H8N2 chemscene.com | C10H8N2 sigmaaldrich.com |

| Molecular Weight | 156.18 g/mol chemscene.com | 156.18 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com | Solid sigmaaldrich.com |

| Purity | >95% acs.org | 97% sigmaaldrich.com |

Research Trajectory and Scientific Importance of Indole-6-carbonitrile Derivatives

Research into indole-6-carbonitrile derivatives is driven by the diverse pharmacological potential of the broader indole class. researchgate.net The introduction of a cyano group at the 6-position of the indole ring can significantly modulate the electronic properties and binding interactions of the molecule, leading to novel biological activities. For instance, studies have shown that certain indole-5,6-dicarbonitrile derivatives are potent inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurological disorders like Parkinson's disease and depression. nih.gov

The scientific importance of these derivatives lies in their potential as lead compounds for the development of new therapeutic agents. nih.gov The cyano group can be chemically modified to create a variety of other functional groups, allowing for extensive structure-activity relationship (SAR) studies. This enables researchers to fine-tune the pharmacological profile of the compounds to achieve desired potency and selectivity. The ongoing investigation into indole-6-carbonitrile derivatives and their analogs continues to be a promising area of medicinal chemistry, with the potential to address a range of unmet medical needs. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTVHILSTXFLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646487 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-02-3 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methyl 1h Indole 6 Carbonitrile and Its Derivatives

Classical and Named Indole (B1671886) Synthesis Approaches Applicable to 6-Carbonitrile Variants

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the preparation of substituted indoles. thermofisher.comwikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org This method is catalyzed by a variety of Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

For the synthesis of 6-carbonitrile variants, a key starting material would be a phenylhydrazine with a cyano group at the para-position. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov Subsequent protonation and a researchgate.netresearchgate.net-sigmatropic rearrangement lead to a di-imine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov

Modifications to the classical Fischer synthesis can improve its scope and efficiency. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org Furthermore, the reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to influence the regioselectivity, especially when using unsymmetrical ketones. thermofisher.com Some Fischer indole syntheses can even be performed without a catalyst in a process known as thermal indolization, which is particularly useful for acid-sensitive substrates. youtube.com

Other Established Indole Ring Closure Reactions

Beyond the Fischer synthesis, several other named reactions provide access to the indole core and can be adapted for 6-carbonitrile derivatives. These methods often involve the cyclization of substituted anilines or related precursors. taylorandfrancis.comnih.gov For example, strategies involving the cyclization of 2-alkynylanilines are well-documented. taylorandfrancis.com Another approach is the reductive cyclization of nitro compounds, which can be a viable route to functionalized indoles. taylorandfrancis.combeilstein-journals.org

One specific example is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which has been successfully employed for the synthesis of methyl indole-4-carboxylate. orgsyn.org This type of reductive cyclization could potentially be adapted for the synthesis of 6-cyanoindole (B17180) derivatives by starting with an appropriately substituted 2-nitrostyrene.

Advanced Synthetic Strategies for 4-Methyl-1H-indole-6-carbonitrile Framework Elaboration

Multi-Component Reactions (MCRs) for Indole-6-carbonitrile Scaffolds

Multi-component reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step. dergipark.org.trresearchgate.net Several MCRs have been developed for the synthesis of functionalized indoles. researchgate.netrsc.org For instance, a one-pot, three-component reaction of an indole, malononitrile, and a barbituric acid derivative has been used to synthesize pyrido[2,3-d]pyrimidines. rsc.org

While direct synthesis of this compound via an MCR is not explicitly detailed in the provided results, the principles of MCRs can be applied. For example, a reaction involving an appropriately substituted aniline, an aldehyde, and a cyanide source could potentially lead to the formation of the indole-6-carbonitrile scaffold. The versatility of MCRs allows for the incorporation of various functional groups, making them attractive for creating libraries of diverse indole derivatives. dergipark.org.tr

Functionalization and Derivatization of the Indole-6-carbonitrile Core

Once the indole-6-carbonitrile core is established, further functionalization can be achieved through various substitution reactions.

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.netic.ac.uk However, the reactivity of the indole nucleus can be influenced by the substituents present. The electron-withdrawing nature of the nitrile group at the 6-position would likely deactivate the benzene (B151609) ring towards electrophilic attack.

Electrophilic substitution reactions on the indole nucleus are well-studied. niscpr.res.in Common electrophiles include aldehydes and ketones, which can react with indoles in the presence of an acid catalyst. niscpr.res.in

Conversely, the indole nitrogen possesses a slightly acidic proton and can be deprotonated to form a nucleophilic center under basic conditions. researchgate.net This allows for N-alkylation and other nucleophilic substitution reactions at the nitrogen atom. researchgate.net Furthermore, specific indole derivatives can undergo nucleophilic substitution at other positions. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with various nucleophiles at the 2-position. nii.ac.jp This suggests that a pre-functionalized this compound could potentially undergo nucleophilic substitution to introduce further diversity.

Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for the functionalization of halogenated indoles. nih.gov For instance, a 6-bromoindole (B116670) can serve as a precursor to introduce various substituents at the 6-position via palladium-catalyzed cross-coupling reactions. nih.gov This strategy could be employed to introduce the cyano group at a late stage of the synthesis.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental tools for modifying the indole nucleus and its substituents. For instance, the methyl group at the C4 position can be a site for oxidative functionalization to introduce hydroxyl or carboxyl groups, thereby altering the molecule's properties. Similarly, the indole ring itself can undergo oxidation, although this often requires careful control to avoid over-oxidation and decomposition.

Reduction reactions, on the other hand, can target the carbonitrile group. The conversion of the nitrile to an amine or an aldehyde introduces new reactive handles for further derivatization. For example, reduction of the nitrile to a primary amine opens up possibilities for amide bond formation, while reduction to an aldehyde allows for subsequent reactions like reductive amination or Wittig-type transformations.

A significant challenge in these reactions is achieving selectivity, especially when multiple reactive sites are present in the molecule. Researchers often employ protecting group strategies or specific catalyst systems to direct the reaction to the desired functional group.

Modifications at the Indole Nitrogen (N1-Substitutions)

The nitrogen atom of the indole ring (N1) is a key position for introducing a wide array of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting derivatives. nih.gov The slightly acidic nature of the N-H group allows for its deprotonation by a suitable base, followed by reaction with various electrophiles. nih.gov

Common N1-substitutions include alkylation, arylation, and acylation. These modifications can impact the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets. nih.gov For instance, the introduction of a bulky substituent at the N1 position can sterically hinder the approach of other reactants or enzymes. nih.gov

| Reagent Class | Example Reagent | Product Type | Potential Impact |

| Alkyl Halides | Methyl Iodide | N-Alkyl Indole | Increased lipophilicity |

| Aryl Halides | Phenyl Bromide | N-Aryl Indole | Altered electronic properties |

| Acyl Chlorides | Acetyl Chloride | N-Acyl Indole | Modified hydrogen bonding |

This table illustrates common reagent classes for N1-substitutions and their potential effects on the resulting indole derivative.

The choice of base and reaction conditions is crucial for the success of N1-substitution reactions. Strong bases like sodium hydride are often used for complete deprotonation, while weaker bases may be employed for specific applications.

Transformations Involving the Carbonitrile Group (C6-Position)

The carbonitrile group at the C6 position of 4-methyl-1H-indole is a versatile functional group that can be transformed into a variety of other functionalities. nih.gov Its stability and reactivity make it a valuable synthetic handle. nih.gov

Key transformations of the carbonitrile group include:

Hydrolysis: Conversion of the nitrile to a carboxylic acid, which can then be further derivatized into esters or amides.

Reduction: Reduction to a primary amine, providing a site for further functionalization through reactions like N-alkylation or acylation.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis. nih.gov

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.

These transformations significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of indoles and their derivatives. tandfonline.com This includes the use of microwave-assisted synthesis, water as a green solvent, and various catalytic methods. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.govnih.gov This technique has been successfully applied to various indole syntheses. tandfonline.comnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, lead to different product distributions. tandfonline.com For the synthesis of indole derivatives, microwave irradiation has been shown to be effective in promoting cyclization reactions and other key bond-forming steps. nih.govmdpi.com

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Cyclization | Lower yield, longer reaction time | Higher yield, shorter reaction time | nih.gov |

| Condensation | High yield, 5-6 minutes | tandfonline.com | |

| Palladium-catalyzed cyclization | 62% yield (110°C) | 94% yield (60°C, 3h) | mdpi.com |

This table compares the efficiency of conventional heating versus microwave-assisted synthesis for various reactions involved in indole synthesis.

Water as a Green Solvent in Indole Chemistry

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. cas.orgmrforum.comresearchgate.net While traditionally many organic reactions were performed in organic solvents due to the poor water solubility of the reactants, recent research has demonstrated the feasibility and even advantages of using water as a solvent for many transformations. cas.orgnih.gov "On-water" reactions, where insoluble reactants are suspended in water, can sometimes proceed with enhanced rates and selectivities. cas.org For indole synthesis, water can be a suitable medium for certain catalytic reactions, particularly when using water-soluble catalysts or phase-transfer catalysis. mrforum.comresearchgate.net The use of water not only reduces the environmental impact but can also simplify product isolation. mrforum.comresearchgate.net

Catalytic Methods (e.g., Nanocatalysts, Metal-Catalyzed Reactions)

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is a key area of research in green chemistry. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, both metal-based and metal-free catalytic methods are employed.

Nanocatalysts: Nanoparticles, particularly magnetic nanoparticles, have gained attention as highly efficient and recyclable catalysts. researchgate.net Their high surface area-to-volume ratio often leads to enhanced catalytic activity. researchgate.net In indole synthesis, nanocatalysts can be used to promote various reactions, such as multi-component reactions for the construction of complex indole derivatives. rsc.org The magnetic nature of some nanocatalysts allows for their easy separation from the reaction mixture using an external magnet, facilitating their reuse and reducing waste. rsc.orgresearchgate.net

Metal-Catalyzed Reactions: Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of the indole scaffold. thesciencein.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are widely used for the derivatization of the indole ring. nih.gov Silver-catalyzed reactions have also been developed for indole synthesis. nih.gov While highly effective, a key consideration in using metal catalysts is the potential for metal contamination in the final product, which is a significant concern in the pharmaceutical industry. researchgate.net Therefore, efforts are focused on developing catalysts with high turnover numbers and methods for their efficient removal from the reaction products.

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Methyl 1h Indole 6 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial steps in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their functional group type.

For 4-Methyl-1H-indole-6-carbonitrile, the expected signals in the ¹H NMR spectrum would include a broad singlet for the N-H proton of the indole (B1671886) ring, distinct singlets for the protons on the aromatic ring and the pyrrole (B145914) moiety, and a characteristic singlet for the methyl group protons. In the ¹³C NMR spectrum, distinct signals would be anticipated for the quaternary carbons (including the carbon of the nitrile group and the carbons at positions 3a, 4, 6, and 7a), the methine carbons of the indole ring, and the methyl carbon. While specific, experimentally verified data for this exact compound is not widely published, data from analogous indole derivatives can be used to predict the approximate chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general indole chemical shifts and data from similar structures.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| N-H | ¹H | ~8.1-8.5 | br s (broad singlet) |

| H-2 | ¹H | ~7.2-7.4 | t (triplet) |

| H-3 | ¹H | ~6.5-6.7 | t (triplet) |

| H-5 | ¹H | ~7.4-7.6 | s (singlet) |

| H-7 | ¹H | ~7.8-8.0 | s (singlet) |

| 4-CH₃ | ¹H | ~2.4-2.6 | s (singlet) |

| C-2 | ¹³C | ~123-125 | CH |

| C-3 | ¹³C | ~102-104 | CH |

| C-3a | ¹³C | ~128-130 | Quaternary C |

| C-4 | ¹³C | ~130-132 | Quaternary C |

| C-5 | ¹³C | ~120-122 | CH |

| C-6 | ¹³C | ~103-105 | Quaternary C |

| C-7 | ¹³C | ~125-127 | CH |

| C-7a | ¹³C | ~137-139 | Quaternary C |

| 4-CH₃ | ¹³C | ~15-17 | CH₃ |

| 6-CN | ¹³C | ~118-120 | Quaternary C |

Two-Dimensional NMR Techniques

To establish definitive structural assignments and connectivity, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. tetratek.com.tr For this compound, COSY would show correlations between the H-2 and H-3 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. hmdb.ca It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal of the 4-methyl group would correlate with its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). tetratek.com.tr It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the 4-methyl group would show a correlation to the C-3a, C-4, and C-5 carbons, confirming its position on the indole ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. acs.org Each functional group has a characteristic absorption frequency range. In the FT-IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups. The nitrile (C≡N) group gives rise to a sharp, intense absorption band, which is a key diagnostic peak. The N-H stretch of the indole ring and the C-H stretches of the aromatic ring and methyl group also appear in distinct regions. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2975 - 2850 | Medium |

| Nitrile Stretch | -C≡N | 2260 - 2220 | Sharp, Medium-Strong |

| Aromatic C=C Stretch | Indole Ring | 1620 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable structural information. For this compound (C₁₀H₈N₂), the molecular weight is approximately 156.18 g/mol .

In an electron impact (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 156. The fragmentation of indole derivatives often involves characteristic losses. scirp.org A common fragmentation pathway for methylated indoles is the loss of a hydrogen radical to form a stable aromatic cation, followed by the expulsion of acetonitrile (B52724) (CH₃CN) or hydrogen cyanide (HCN). scirp.orglibretexts.org The presence of the nitrile group provides an additional site for fragmentation.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 156 | [M]⁺ | [C₁₀H₈N₂]⁺ | Molecular Ion |

| 155 | [M-H]⁺ | [C₁₀H₇N₂]⁺ | Loss of a hydrogen radical |

| 130 | [M-CN]⁺ or [M-H-HCN]⁺ | [C₉H₈N]⁺ or [C₉H₆N]⁺ | Loss of nitrile or subsequent loss of HCN |

| 129 | [M-HCN]⁺ | [C₉H₇N]⁺ | Loss of hydrogen cyanide from the pyrrole ring |

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS provide information about molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

Crystal Structure Analysis: Bond Lengths, Bond Angles, Unit Cells, and Space Groups

A single-crystal X-ray diffraction experiment is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide a wealth of information about the molecular geometry and the packing of this compound in the solid state.

Bond Lengths and Bond Angles: The analysis would yield precise measurements of all bond lengths and angles within the molecule. This data is crucial for understanding the electronic nature of the indole ring system as perturbed by the electron-withdrawing nitrile group and the electron-donating methyl group. For instance, the C-C and C-N bond lengths within the indole core, as well as the C-C≡N bond of the nitrile substituent, would be determined with high precision. These experimental values could then be compared with theoretical calculations to validate computational models.

Interactive Data Table: Hypothetical Bond Lengths for this compound (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C4 | C-CH3 | Value not available |

| C6 | C-CN | Value not available |

| C≡N | - | Value not available |

| N1 | H1 | Value not available |

Interactive Data Table: Hypothetical Bond Angles for this compound (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | C4 | C-CH3 | Value not available |

| C5 | C6 | C-CN | Value not available |

| C6 | C-CN | N | Value not available |

Interactive Data Table: Hypothetical Crystal Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, pending experimental determination.)

| Parameter | Value |

| Crystal System | Not determined |

| Space Group | Not determined |

| a (Å) | Not determined |

| b (Å) | Not determined |

| c (Å) | Not determined |

| α (°) | Not determined |

| β (°) | Not determined |

| γ (°) | Not determined |

| Volume (ų) | Not determined |

| Z | Not determined |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. A detailed crystallographic study of this compound would allow for a thorough analysis of these forces. Given the functional groups present, several types of interactions would be anticipated.

The indole N-H group is a classic hydrogen bond donor. It would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds could be a key feature in the crystal packing, potentially forming chains or more complex networks of molecules.

In addition to classical hydrogen bonding, weaker interactions such as C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of the indole ring, are also likely to play a significant role in stabilizing the crystal structure. The methyl group provides additional C-H donors for such interactions.

Furthermore, π-π stacking interactions between the planar indole rings of adjacent molecules are a common feature in the crystal packing of aromatic compounds. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be revealed by the crystal structure analysis. The interplay of these various intermolecular forces would ultimately determine the final three-dimensional architecture of the crystal.

A comprehensive understanding of these interactions is not only of fundamental academic interest but also has practical implications, as crystal packing can influence physical properties such as solubility, melting point, and bioavailability in the context of pharmaceutical materials. Without experimental data for this compound, a detailed and accurate description of its intermolecular interactions and crystal packing remains an open area for future research.

Pharmacological and Biological Activity Profiling of 4 Methyl 1h Indole 6 Carbonitrile Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 4-Methyl-1H-indole-6-carbonitrile have shown notable anti-cancer and anti-proliferative effects across various cancer cell lines. nih.govmdpi.com The indole (B1671886) structure is a key component of several clinically used anticancer drugs, and ongoing research continues to explore new derivatives with enhanced potency and selectivity. nih.gov

Mechanisms of Apoptosis Induction

A primary mechanism by which these indole derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that certain derivatives can trigger the extrinsic apoptosis pathway. For instance, specific hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate ester have been identified as potent cytotoxic agents that induce apoptosis. nih.govnih.gov The process of apoptosis is a desirable characteristic for anti-cancer agents as it leads to the controlled elimination of cancer cells. nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, derivatives of this compound can modulate the cell cycle, a critical process for cancer cell proliferation. Research has demonstrated that certain indole derivatives can cause cell cycle arrest, particularly at the G2/M phase. nih.gov Another study on a stable I3C cyclic tetrameric derivative showed its ability to induce a G1 cell cycle arrest in a dose-dependent manner in both estrogen receptor-positive and negative breast cancer cell lines. nih.gov This cytostatic mechanism prevents cancer cells from dividing and growing. nih.gov

Enzyme and Receptor Inhibition (e.g., Aromatase, Tyrosine Kinase, Topoisomerase)

A key strategy in modern cancer therapy is the inhibition of specific enzymes and receptors that are crucial for cancer cell survival and growth. Derivatives of this compound have been investigated as inhibitors of several such targets.

Tyrosine Kinase Inhibition: Many indole-based compounds have demonstrated inhibitory activity against tyrosine kinases. nih.gov For example, newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives have been shown to target and inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. nih.govnih.gov Molecular docking studies have confirmed the binding of these derivatives to the active sites of these enzymes. nih.gov

Topoisomerase Inhibition: Some indole derivatives act by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells. For instance, 4-thiazolidinones indole derivatives have been shown to exhibit anti-proliferative activity by inhibiting topoisomerase IIα. nih.gov

Aromatase Inhibition: The nitrile group, a key feature of this compound, is recognized for its role in enzyme inhibition. In some molecular structures, the nitrile group can mimic the function of other chemical groups, such as the carbonyl group, and act as a hydrogen bond acceptor, which is crucial for inhibiting enzymes like aromatase. nih.gov

Targeting Specific Signaling Pathways (e.g., NFkB/PI3/Akt/mTOR)

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways implicated in cancer. nih.govnih.gov The PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, invasion, and angiogenesis, are significant targets. nih.govnih.govresearchgate.net Indole derivatives like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to deregulate the PI3K/Akt/mTOR pathway and modulate the downstream transcription factor NF-κB. nih.govnih.gov This targeted regulation can inhibit cancer progression and even reverse drug resistance. nih.gov

Anti-Inflammatory Potential and Immunomodulation

Beyond their anti-cancer properties, derivatives of this compound exhibit significant anti-inflammatory and immunomodulatory activities. nih.gov Inflammation is a key factor in many chronic diseases, and the ability of these compounds to modulate the immune response is of great therapeutic interest. mdpi.com

Indole derivatives have been shown to inhibit key inflammatory mediators. For instance, some derivatives have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. nih.gov Molecular docking studies have helped in identifying derivatives with strong binding affinity to the COX-2 enzyme. nih.gov Furthermore, certain indole conjugates have been found to be potent inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov One such compound reduced LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov The anti-inflammatory effects of these compounds are also attributed to their ability to inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov

Anti-Microbial and Anti-Fungal Spectrum

The indole scaffold is a versatile framework for the development of novel anti-microbial and anti-fungal agents. researchgate.netresearchgate.net Derivatives of this compound have been synthesized and evaluated against a range of bacterial and fungal pathogens. nih.gov

Studies have shown that new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties possess a broad spectrum of activity against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. cardiff.ac.uk Some of these compounds exhibited minimum inhibitory concentration (MIC) values in the range of 3.125-50 μg/mL. cardiff.ac.uk Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported good to excellent antifungal activity, with one compound being particularly potent. nih.gov The combination of the indole and rhodanine (B49660) scaffolds in new chemical entities is considered a promising strategy for developing new antimicrobial therapies. nih.gov

Anti-Viral Efficacy, Including HIV Activity

Derivatives of the indole scaffold have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research has explored various mechanisms by which these compounds can inhibit viral replication.

Indolylarylsulfones, a class of indole derivatives, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds have shown efficacy against both wild-type and mutant strains of the virus. For instance, certain novel indolylarylsulfone derivatives have exhibited moderate to excellent potency against wild-type HIV-1, with 50% effective concentration (EC₅₀) values in the range of 0.02 to 0.39 μM. nih.gov One particular compound, 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide, demonstrated an EC₅₀ of 0.024 μM with low cytotoxicity. nih.gov

Another key target for anti-HIV drug development is the viral integrase enzyme. Indole-2-carboxylic acid derivatives have been developed as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Through structural optimizations, a derivative, 20a, was found to significantly inhibit the strand transfer activity of integrase with a 50% inhibitory concentration (IC₅₀) of 0.13 μM. nih.gov Most of the synthesized compounds in this series showed low toxicity in MT-4 human T-cell lines. nih.gov

Furthermore, the HIV-1 viral infectivity factor (Vif) protein, which is crucial for viral replication, has been targeted by indolizine (B1195054) derivatives, which are structural isomers of indoles. researchgate.net These compounds have been shown to inhibit the Vif-ElonginC interaction, which is necessary for the degradation of the host antiviral protein APOBEC3G. researchgate.net

The development of 3-oxindole derivatives as small molecule HIV-1 inhibitors has also been explored. These compounds have been shown to inhibit Tat-mediated viral transcription. One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate, exhibited a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM and a high selectivity index. mdpi.com

While direct studies on this compound derivatives are not extensively reported, the diverse anti-HIV activities of other indole derivatives suggest that this scaffold could serve as a valuable starting point for the design of novel antiviral agents.

Table 1: Anti-HIV Activity of Selected Indole Derivatives

| Compound Class | Target | Example Compound | Activity (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) |

|---|---|---|---|---|

| Indolylarylsulfones | HIV-1 Reverse Transcriptase | C1N4 | 0.024 μM | >215.88 μM |

| Indole-2-carboxylic acids | HIV-1 Integrase | 20a | 0.13 μM | >80 μM |

Neuropharmacological Applications (e.g., Anticonvulsant Activity, Neurological Disorder Targets)

The indole structure is a key component of many neuroactive compounds, including neurotransmitters like serotonin (B10506). Consequently, indole derivatives have been investigated for a variety of neuropharmacological applications.

Tetracyclic indole derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov In studies using the maximal electroshock (MES) seizure model in rats, several of these compounds demonstrated significant activity. nih.gov For example, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govsci-hub.sepyrrolo[3,2,1-ij]quinoline and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govsci-hub.sepyrrolo[3,2,1-ij]quinoline-6-carboxamide showed promising results. nih.gov

Furthermore, certain indole derivatives have been found to influence the levels of biogenic amines in the brain, which are often altered during seizure activity. nih.gov A study on 5-[2(3)-dialkylaminoalkoxy]indole-2,3-dione derivatives showed that they could restore decreased levels of brain monoamines such as noradrenaline, dopamine (B1211576), and 5-hydroxytryptamine (serotonin) in rats subjected to MES-induced seizures. nih.gov This suggests a potential mechanism for their antiepileptic effects. nih.gov

The well-known drug Sumatriptan, which is an indole derivative, is used to treat migraine and cluster headaches. wikipedia.org It acts as a serotonin receptor agonist and has been shown to have centrally mediated effects. wikipedia.org While not a direct derivative of this compound, its activity underscores the potential of the indole scaffold in targeting neurological conditions.

Although specific research on the neuropharmacological applications of this compound derivatives is limited, the established activity of other indole compounds in the central nervous system suggests that this class of molecules could be a fruitful area for future investigation into treatments for epilepsy and other neurological disorders.

Table 2: Anticonvulsant Activity of Selected Tetracyclic Indole Derivatives

| Compound | Anticonvulsant Activity (ED₅₀, mg/kg po) in rat MES test |

|---|---|

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govsci-hub.sepyrrolo[3,2,1-ij]quinoline (7d) | 12.5 |

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Indole derivatives have been recognized for their antioxidant properties.

A closely related compound, Indole-6-carboxaldehyde (I6CA), has been shown to protect against oxidative stress-induced cellular damage. nih.govnih.gov Studies have demonstrated that I6CA can prevent mitochondrial dysfunction, DNA damage, and apoptosis in skeletal myoblasts and lung fibroblasts exposed to hydrogen peroxide (H₂O₂). nih.govnih.gov It achieves this by inhibiting the accumulation of ROS and modulating cell cycle proteins. nih.gov I6CA also enhances the expression of antioxidant enzymes through the activation of the Nrf2/HO-1 signaling pathway. nih.gov

The antioxidant potential of indole derivatives is influenced by the nature of the substituents on the indole ring. nih.gov For instance, the introduction of a pyrrolidinedithiocarbamate moiety at the C-3 position of the indole nucleus has been shown to result in significant antioxidant properties. nih.gov The mechanism of action is thought to involve hydrogen and electron transfer to quench free radicals. nih.gov

Melatonin (B1676174), a well-known antioxidant, is an indoleamine. Synthetic indole amino acid derivatives, designed as melatonin analogues, have shown potent activity in inhibiting lipid peroxidation, even more so than melatonin itself in some assays. nih.gov

A recent study on a novel indole derivative containing a tosyl moiety, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate, suggested its potential as an antioxidant agent through molecular docking studies that showed a strong affinity for the tyrosinase enzyme. preprints.orgmdpi.com

Given the established antioxidant activity of indole-6-carboxaldehyde and other indole derivatives, it is plausible that derivatives of this compound could also possess the ability to modulate oxidative stress and act as protective agents against cellular damage.

Table 3: Antioxidant and Cytoprotective Effects of Indole-6-carboxaldehyde (I6CA)

| Cell Line | Stressor | Protective Effects of I6CA |

|---|---|---|

| C2C12 Skeletal Myoblasts | H₂O₂ | Prevents mitochondrial dysfunction, DNA damage, and apoptosis. nih.gov |

Other Biological Activities (e.g., Antidiabetic, Anti-leishmanial, Anti-tubercular)

The versatility of the indole scaffold extends to a range of other significant biological activities, including potential treatments for diabetes, leishmaniasis, and tuberculosis.

Antidiabetic Activity: Indole derivatives have emerged as promising candidates for the management of diabetes. They have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov Certain indole-based compounds have shown good to moderate inhibitory activity against both enzymes, with some analogues exhibiting competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase. nih.gov Another approach involves targeting the human glucagon (B607659) receptor (hGluR), and a hydrazide derivative of indole has been identified as a potent hGluR antagonist. sci-hub.se

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Indole-containing compounds have been studied for their anti-leishmanial properties. nih.gov For example, indole derivatives with a pyrazino[2,1-b]quinazoline-3,6-dione functionality have been evaluated against Leishmania infantum. nih.gov Furthermore, β-carboline derivatives, which are structurally related to indoles, have shown significant anti-leishmanial activity against both the promastigote and amastigote forms of Leishmania species. nih.gov

Anti-tubercular Activity: Tuberculosis remains a major global health problem, and the development of new anti-tubercular agents is a priority. The indole framework is found in compounds that have shown activity against Mycobacterium tuberculosis. nih.gov A diverse range of functionalized indole derivatives, including simple indoles and fused indoles, have been reported to possess anti-tubercular properties. nih.gov The gut microbiota metabolite indolepropionic acid is a natural indole derivative that inhibits the growth of M. tuberculosis. nih.gov

The broad spectrum of biological activities demonstrated by various indole derivatives highlights the potential of the this compound scaffold as a template for the design and synthesis of new therapeutic agents for a variety of diseases.

Table 4: Other Biological Activities of Indole Derivatives

| Activity | Target/Mechanism | Example Compound Class/Derivative |

|---|---|---|

| Antidiabetic | α-amylase and α-glucosidase inhibition | Indole-based analogues nih.gov |

| Antidiabetic | Human glucagon receptor antagonism | Indole hydrazide derivative sci-hub.se |

| Anti-leishmanial | Inhibition of Leishmania growth | Indole-pyrazinoquinazoline-diones nih.gov |

| Anti-leishmanial | Inhibition of Leishmania growth | β-carboline derivatives nih.gov |

Structure Activity Relationship Sar Studies of 4 Methyl 1h Indole 6 Carbonitrile Analogs

Impact of Substituents on Biological Activity and Potency

The nature and position of substituents on the indole (B1671886) ring are primary determinants of biological activity. Modifications at the C4, C6, and N1 positions, as well as alterations to the heterocyclic ring system itself, can lead to significant changes in a compound's pharmacological profile.

The C4 position of the indole ring is notoriously challenging to functionalize, which has historically limited the exploration of C4-substituted indoles in pharmaceuticals. researchgate.netnih.govrsc.org However, modern synthetic methods have increasingly allowed for the introduction of groups at this position, revealing their importance in fine-tuning biological activity. nih.govbohrium.com

The methyl group at the C4 position of the core scaffold primarily contributes through steric and hydrophobic interactions. Its presence can influence the molecule's orientation within a biological target's binding pocket. For instance, in certain contexts, alkylation can improve membrane permeability, a critical factor for bioavailability. nih.gov Specifically, C4-ethylamine indole derivatives have been identified as dopamine (B1211576) receptor agonists, indicating that substitution at this position can confer significant biological roles. nih.gov The methyl group, while seemingly simple, can provide a crucial anchor point or, conversely, create steric hindrance that prevents binding to off-targets, thereby improving selectivity.

| Substitution Site | Group | General Impact on Activity | Research Finding |

| C4 | Methyl (CH₃) | Modulates binding pocket interactions and hydrophobicity. | C4-substitution is challenging but crucial for specificity; C4-ethylamine derivatives act as dopamine receptor agonists. researchgate.netnih.gov |

| C4 | Ethylamine | Can confer specific receptor agonist activity. | Demonstrated to be a dopamine receptor agonist. nih.gov |

The carbonitrile (cyano, -C≡N) group at the C6 position is a powerful electronic and structural feature. It is a strong electron-withdrawing group and can function as a bioisostere for other functional groups, such as a carbonyl.

Key roles of the C6-carbonitrile group include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov This ability to mimic a carbonyl group is a common strategy in drug design. nih.gov

Modulation of Potency: In studies of brassinosteroid analogs, the introduction of a cyano group at a para-position in a phenyl ring led to a significant increase in biological activity compared to other substituents like halogens or a methyl group. mdpi.com

Dipole Interactions: The polar nature of the nitrile group is often required for activity, engaging in strong dipole interactions with target enzymes or receptors. nih.gov

In many classes of bioactive molecules, the placement of the nitrile group is essential for inhibitory activity, suggesting that its role in the 4-Methyl-1H-indole-6-carbonitrile scaffold is likely critical for potency. nih.gov

| Substitution Site | Group | General Impact on Activity | Research Finding |

| C6 | Carbonitrile (CN) | Acts as a hydrogen bond acceptor and provides key polar interactions. | In other molecular contexts, a CN group has been shown to be essential for activity and to increase potency significantly. nih.govmdpi.com |

The nitrogen atom of the indole ring (N1) is a common site for modification in SAR studies. The presence of a hydrogen atom at N1 allows the molecule to act as a hydrogen bond donor, which can be a critical interaction for binding affinity.

N-H as a Key Feature: For antioxidant activity, the N-H bond is central to the Hydrogen Atom Transfer (HAT) mechanism, and its substitution can diminish or eliminate this property. nih.gov

N-Substitution: Introducing substituents at the N1 position can enhance other biological activities. N-substituted indoles have demonstrated a wide range of effects, including anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govresearchgate.net For example, attaching phenyl or other groups to the N1 nitrogen can confer significant activity against pathogens like Staphylococcus aureus. nih.gov

Ring Modifications: Replacing the indole core with related heterocyclic systems, such as pyrazoles or imidazoles, can alter the geometry and electronic properties of the molecule, leading to changes in target selectivity and potency.

| Modification Site | Change | General Impact on Activity | Research Finding |

| N1 | H (unsubstituted) | Acts as a hydrogen bond donor; crucial for certain mechanisms like antioxidant activity. | The N-H bond is key to the HAT antioxidant mechanism in indoles. nih.gov |

| N1 | Alkyl/Aryl group | Can introduce new interactions and modulate properties like antimicrobial or anti-inflammatory activity. | N-substituted indoles show a wide range of biological activities. nih.govresearchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model for analogs of this compound would typically be generated from a set of active compounds to distill their common structural features.

A hypothetical pharmacophore model for this series might include:

A hydrophobic/aromatic feature corresponding to the indole ring system.

An additional hydrophobic feature for the C4-methyl group.

A hydrogen bond acceptor feature for the C6-carbonitrile nitrogen.

A hydrogen bond donor feature for the N1-proton.

This model serves as a 3D query to screen virtual compound libraries, identifying novel molecules that possess the same essential features and are therefore likely to be active. nih.gov It can also guide the optimization of lead compounds by suggesting which modifications would better fit the pharmacophoric requirements. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For indole derivatives, QSAR models have successfully predicted the activity of new compounds before their synthesis. nih.gov

In a QSAR study of indole analogs, various molecular descriptors are calculated and correlated with biological potency (e.g., IC₅₀ or EC₅₀ values). Important descriptors often include:

Hydrophobicity (logP): Describes the molecule's partitioning between aqueous and lipid phases, affecting its ability to cross cell membranes. nih.gov

Electronic Properties: Descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies relate to the molecule's reactivity. ijpsi.org

Steric and Shape Descriptors: Parameters that describe the size and three-dimensional shape of the molecule. nih.govnih.gov

For a series of neuroleptic indole analogs, QSAR studies revealed that hydrophobicity, dipole moment, and globularity were key variables in describing their activity. nih.gov A reliable QSAR model for this compound analogs could similarly guide the design of more potent compounds by predicting the activity of virtual structures. ijpsi.org

Stereochemical Considerations in Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers in its analogs would necessitate stereochemical considerations. Biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules. researchgate.net

If an analog were synthesized with a chiral side chain, it is highly probable that the different enantiomers would display different biological activities. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. In some cases, one enantiomer is responsible for the therapeutic effect while the other might be inactive or even contribute to side effects. Studies on other chiral indole derivatives have confirmed that stereoselectivity has a significant impact on biological activity. researchgate.net Therefore, for any chiral analog of this scaffold, the synthesis and testing of individual enantiomers would be a critical step in the drug development process.

Advanced Medicinal Chemistry Applications of 4 Methyl 1h Indole 6 Carbonitrile and Indole Scaffolds

Lead Compound Identification and Optimization in Drug Discovery

The indole (B1671886) scaffold is a constructive framework for the identification of new lead compounds in drug discovery. nih.gov Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic importance. mdpi.comnih.gov Medicinal chemists frequently utilize the indole nucleus as a starting point for designing molecules aimed at specific pharmacological targets. nih.gov The process of drug discovery involves identifying a lead compound and then optimizing its structure to enhance efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are crucial in this optimization process. By systematically modifying the indole ring at various positions (e.g., N1, C2, C3, C5), researchers can determine which functional groups enhance or diminish biological activity. mdpi.comacs.org For instance, studies have shown that the N-H group of the indole nucleus can be critical for binding to certain receptors through hydrogen bonds. nih.gov

Key strategies in the optimization of indole-based lead compounds include:

Substitution: Introducing different substituents on the benzene (B151609) or pyrrole (B145914) ring of the indole scaffold can significantly alter the molecule's biological activity and properties like solubility and metabolic stability. mdpi.com

Isosteric Replacement: Replacing parts of the indole molecule with other chemical groups that have similar physical or chemical properties can lead to improved affinity and efficacy. mdpi.com

Conformational Restriction: Modifying the structure to lock it into a specific conformation can increase binding affinity for the target receptor.

The following table summarizes SAR findings for various indole derivatives, illustrating how structural modifications influence their biological activity.

Table 1: Structure-Activity Relationship (SAR) of Indole Derivatives

| Indole Derivative Class | Modification | Impact on Biological Activity | Therapeutic Target/Application |

| Indolyl-3-glyoxamides | Substitution on the indole N-H group | Inactivity, suggesting the N-H is crucial for hydrogen bonding. nih.gov | Benzodiazepine Receptor Ligands |

| 2-Arylindoles | Introduction of specific aryl groups | Potent inhibitors of tubulin polymerization. nih.gov | Anticancer |

| Indole-Chalcones | Specific substitutions | Effective suppression of cancer cell proliferation. nih.gov | Anticancer (Tubulin Inhibition) |

| Indole-Substituted Furanones | Various substitutions | Potential as anti-tubulin agents with broad anticancer activity. mdpi.com | Anticancer |

| Indole-2-carboxamides | Specific derivative synthesis | Promising activity against Mycobacterium tuberculosis. nih.gov | Anti-tubercular |

Prodrug Strategies and Bioavailability Enhancement

Despite their promise, some indole derivatives face challenges such as poor aqueous solubility, limited membrane permeability, and rapid metabolism, which can hinder their clinical application. nih.govresearchgate.net To overcome these limitations, medicinal chemists employ prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. nih.govfrontiersin.org This approach can significantly improve the physicochemical and pharmacokinetic properties of a drug. nih.gov

Key prodrug strategies for indole derivatives include:

Enhancing Solubility: Attaching ionizable promoieties, such as phosphate (B84403) or amino acid groups, to the indole scaffold can dramatically increase water solubility, which is essential for parenteral formulations and can improve oral absorption. nih.govacs.orgnih.gov

Improving Stability: Modifying a chemically unstable part of the indole derivative can protect it from degradation until it reaches its target site. For example, the hemifumarate derivative of an oxindole (B195798) was found to be more stable at neutral pH than other ester analogues. nih.gov

Overcoming Drug Resistance: Prodrugs can be designed to be activated by specific conditions within the target cells, such as the high glutathione (B108866) (GSH) levels in some cancer cells, thereby overcoming multidrug resistance. nih.gov

Targeted Release: The promoiety can be designed to be cleaved by enzymes that are overexpressed in target tissues, such as tumors, leading to a localized release of the active drug and minimizing systemic toxicity. nih.gov

The table below details various prodrug approaches applied to indole-containing compounds.

Table 2: Prodrug Strategies for Indole-Based Compounds

| Parent Drug/Scaffold | Prodrug Strategy | Promoieties Used | Objective and Outcome |

| Indole-chalcone | GSH-Responsive Prodrug | Camptothecin conjugate | Overcome multidrug resistance in cancer cells; potent efficacy against paclitaxel-resistant cells. nih.gov |

| Oxindole | Enhance Stability & Solubility | Hemifumarate ester | Increased solution and solid-state stability compared to other esters like hemisuccinate. nih.gov |

| TYK2 Inhibitor | Mitigate pH-Dependent Absorption | Phosphate and amino acid groups | Improved solubility at higher pH, enhancing oral absorption and mitigating effects of gastric acid-reducing agents. acs.org |

| Indole Derivative (NSC-743380) | Improve Stability & Pharmacokinetics | Cyclohexylacetic acid ester | Increased stability, improved pharmacokinetics, and reduced acute toxicity in vivo. nih.gov |

| Platinum(II) complexes | Reduce Systemic Toxicity | Indole-based axial ligands (e.g., 5-benzyloxyindole-3-acetic acid) | Platinum(IV) prodrugs that are activated in the tumor environment, exhibiting greater anticancer activity than cisplatin. mdpi.com |

Development of Hybrid Molecules and Conjugates

A contemporary approach in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked into a single chemical entity. nih.govresearchgate.net This strategy aims to produce multi-target drugs that can address complex diseases like cancer through synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic potency. nih.govnih.gov The indole nucleus is a popular and effective component in the design of such hybrids due to its versatile biological activity. nih.govresearchgate.net

The development of indole-based hybrids and conjugates offers several advantages:

Multi-Targeting: Hybrid molecules can simultaneously interact with multiple biological targets involved in a disease pathway, leading to enhanced efficacy. nih.govnih.gov

Overcoming Resistance: By acting on multiple targets, hybrids can be less prone to the development of drug resistance, a major challenge in chemotherapy. nih.govnih.gov

Researchers have successfully developed various indole hybrids, such as indole-pyrimidine, indole-quinoline, and indole-1,3,4-oxadiazole hybrids, for different therapeutic applications, particularly in oncology. mdpi.comnih.govtandfonline.comoup.com

The following table presents examples of indole-based hybrid molecules and their therapeutic applications.

Table 3: Examples of Indole-Based Hybrid Molecules

| Hybrid Class | Linked Pharmacophores | Therapeutic Target/Application | Key Findings |

| Indole-Quinoline | Indole and Quinoline | Lung Cancer | Indole hybrids like Cediranib are used clinically for lung cancer therapy. nih.gov |

| Indole-Pyrimidine | Indole and Pyrimidine (B1678525) | Lung Cancer | The hybrid Osimertinib is approved for lung cancer therapy. tandfonline.com |

| Indole-1,3,4-Oxadiazole | Indole and 1,3,4-Oxadiazole | Anticancer (Tubulin Inhibition) | Promising candidates for development as tubulin-targeting anticancer agents. mdpi.com |

| Indole-Chalcone | Indole and Chalcone | Anticancer | Derivatives effectively suppress cancer cell proliferation. nih.gov |

| Indole-Triazole-Amino Acid Conjugates | Indole, Triazole, and Amino Acid | Antifungal | Conjugation enhances solubility and antifungal activity. benthamscience.comnih.gov |

Targeted Drug Delivery Systems Utilizing Indole Derivatives

Targeted drug delivery aims to concentrate a therapeutic compound in the target tissue or cells while minimizing its concentration in non-target sites, thereby enhancing efficacy and reducing side effects. Indole derivatives are increasingly being incorporated into sophisticated drug delivery systems. These strategies often overlap with prodrug and hybrid molecule approaches, where the chemical modification of the indole scaffold itself directs the drug to its target.

For instance, the development of prodrugs that are activated by the unique tumor microenvironment (e.g., hypoxia or high levels of specific enzymes) is a form of targeted delivery. nih.gov Similarly, conjugating an indole-based drug to a molecule that binds to receptors overexpressed on cancer cells, such as folate receptors, can achieve targeted accumulation in tumors. nih.gov

Furthermore, advanced formulations like nanoparticle-based systems can be used to improve the delivery of indole-based drugs. mdpi.com These nanoparticles can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching specific ligands to their surface. While direct research on delivery systems for 4-Methyl-1H-indole-6-carbonitrile is not widely published, the principles applied to the broader class of indole derivatives highlight the potential for such targeted approaches.

Therapeutic Potential in Challenging Diseases (e.g., Drug-Resistant Cancers, Neglected Tropical Diseases)

The structural versatility of the indole scaffold makes it a valuable pharmacophore for developing treatments for some of the world's most challenging diseases, including drug-resistant cancers and neglected tropical diseases (NTDs). nih.govmdpi.com

Drug-Resistant Cancers: Drug resistance is a primary cause of treatment failure in oncology. nih.govbenthamdirect.com Indole derivatives are being developed to circumvent this issue by targeting different biological pathways or by acting on novel targets. mdpi.comnih.gov For example, indole hybrids have the potential to overcome drug resistance in non-small cell lung cancer by inhibiting multiple targets simultaneously. nih.govtandfonline.com Researchers have also synthesized indole-based prodrugs that show potent efficacy against cancer cells that have developed resistance to conventional chemotherapeutics like paclitaxel. nih.gov

Neglected Tropical Diseases (NTDs): NTDs affect billions of people, primarily in low-income countries, and there is an urgent need for new, effective drugs. The indole scaffold has emerged as a promising starting point for the discovery of agents against these diseases.

Tuberculosis (TB): The rise of multidrug-resistant TB necessitates the development of new anti-tubercular agents. nih.gov Numerous indole derivatives have been identified with significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov For instance, a 1,4-azaindole derivative is currently in clinical trials as a DprE1 inhibitor for TB treatment. nih.gov

Dengue Virus: Dengue is a mosquito-borne viral infection with no specific antiviral treatment. Phenotypic screening has identified 3-acyl-indole derivatives as potent inhibitors of the dengue virus, with activity against all serotypes. acs.orgnih.gov

Leishmaniasis and Other Protozoal Diseases: Indole derivatives have also shown potential as antiprotozoal agents. mdpi.com

The table below highlights the application of indole derivatives in combating these challenging diseases.

Table 4: Indole Derivatives in Challenging Diseases

| Disease | Indole Derivative/Class | Mechanism/Target | Reported Activity |

| Drug-Resistant Cancer | Indole-Chalcone-CPT Prodrug | GSH-responsive release | Potent efficacy against paclitaxel-resistant HCT-116 cells (IC50 of 0.25 µM). nih.gov |

| Drug-Resistant Cancer | Indole Hybrids (e.g., Osimertinib) | Multi-target inhibition (e.g., Kinases) | Used clinically to treat non-small cell lung cancer, overcoming resistance mechanisms. nih.govtandfonline.com |

| Tuberculosis (TB) | 1,4-Azaindole derivative | DprE1 inhibition | Currently in clinical trials for Mycobacterium tuberculosis. nih.gov |

| Tuberculosis (TB) | Indole-2-carboxamides | Not specified | Promising MIC values against M. tuberculosis H37Rv. nih.gov |

| Dengue Virus | 3-Acyl-indole derivatives | Viral inhibition (phenotypic screen) | Nanomolar to micromolar activity against all DENV serotypes. acs.orgnih.gov |

| Bacterial Infections (MRSA) | Substituted Indoles | NorA efflux pump inhibition | Identification of good efflux pump inhibitor (EPI) candidates with IC50 values < 5.0 µM. acs.org |

Emerging Research Areas and Future Directions for this compound

The indole scaffold is a cornerstone in medicinal chemistry and material science, valued for its versatile biological activity and unique electronic properties. nih.govchim.it Within this important class of compounds, this compound is emerging as a molecule of significant interest. Its specific substitution pattern—a methyl group at position 4 and a nitrile group at position 6—offers a unique combination of steric and electronic features that are being explored in various advanced research fields. This article delves into the emerging applications and future research directions for this specific indole derivative, highlighting its potential in chemical biology, omics technologies, sustainable production, material science, and computational drug design.

Patents and Intellectual Property Landscape Pertaining to Indole 6 Carbonitrile Derivatives Academic Analysis

Review of Patent Applications for Indole-6-carbonitrile Structures

An examination of the patent literature reveals a diverse range of chemical structures built upon the indole-6-carbonitrile core. Patent applications frequently describe modifications at various positions of the indole (B1671886) ring, particularly at the N1, C2, C3, and C5 positions, to generate libraries of compounds with potential therapeutic value. The nitrile group itself is a key feature, often serving as a crucial pharmacophore or a synthetic handle for further elaboration. nih.gov

Patented structures often involve the linkage of the indole-6-carbonitrile moiety to other heterocyclic systems or functional groups to modulate activity and pharmacokinetic properties. For example, patents describe indole derivatives linked to piperidine, pyrimidine (B1678525), and other rings. google.comgoogle.com These applications highlight the modularity of the indole scaffold, allowing for the creation of complex molecules tailored for specific biological targets. nih.gov

The synthesis of these patented compounds often relies on established chemical reactions. Cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are frequently employed to introduce substituents at various positions of the indole ring. nih.gov Other patents detail multi-step synthetic sequences starting from simpler indole precursors or even non-indole starting materials, culminating in the formation of the desired indole-6-carbonitrile derivative. For instance, a patented process for preparing an intermediate for the antidepressant Vilazodone involves the synthesis of 3-(4-chlorobutyl)-5-cyano-1H-indole. googleapis.com

Below is a table showcasing representative structures of indole-carbonitrile derivatives found in patent literature.

Interactive Data Table: Representative Patented Indole-Carbonitrile Derivatives

| Compound Class | Representative Structure/Intermediate | Patent Reference Example | Key Structural Features |

|---|---|---|---|

| Piperidinyl-indole derivatives | 5-bromo-7-methyl-1H-indole-4-carbonitrile | US9682968B2 google.com | A methyl group at C7 and a bromo group at C5 of the indole-carbonitrile core, linked to a piperidinyl moiety. |

| Indole-pyrimidine derivatives | 2-Oxoindole-6-carboxylic acid methyl ester (precursor) | EP2647634A1 google.com | An oxo group at C2 and linkage to a pyrimidine ring, starting from an indole-6-carboxylate. |

| Cyano-indole intermediates | 3-(4-Chlorobutyl)-5-cyano-1H-indole | WO2014040164A1 googleapis.com | A chlorobutyl chain at C3 of a 5-cyano-indole, serving as a key intermediate for Vilazodone. |

| Indole-5,6-dicarbonitriles | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | PubMed ID: 22938567 nih.gov | Dinitrile at C5 and C6, with substitutions at C2 and C3. |

Analysis of Therapeutic Claims and Target Indications in Patents

Patents for indole-6-carbonitrile derivatives claim a wide spectrum of therapeutic applications, reflecting the scaffold's ability to interact with diverse biological targets. A significant portion of patent activity is concentrated in oncology, with compounds designed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. researchgate.net These include receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and others. researchgate.netnih.gov

Beyond cancer, indole-6-carbonitrile derivatives are patented for the treatment of neurodegenerative and psychiatric disorders. Patented compounds have been designed as inhibitors of enzymes like monoamine oxidase (MAO) for potential use in treating depression and Parkinson's disease. nih.gov Others are claimed as 5-HT1 receptor agonists for migraine and related conditions or as inhibitors of kinases like Cdk5 and GSK3β, which are implicated in the pathology of Alzheimer's disease. google.comgoogle.com

Another prominent area is in the treatment of inflammatory and autoimmune diseases. For example, piperidinyl-indole derivatives have been patented as inhibitors of complement factor B, with potential applications in age-related macular degeneration and other complement-mediated diseases. google.com Furthermore, derivatives of the related indole-6-carboxylic acid have been developed as carbonic anhydrase inhibitors, targeting conditions like glaucoma. mdpi.com

The following table summarizes the key therapeutic areas and biological targets claimed in patents for indole-6-carbonitrile and related derivatives.

Interactive Data Table: Therapeutic Claims and Targets for Indole-6-Carbonitrile Derivatives

| Therapeutic Area | Biological Target/Mechanism of Action | Example Indication(s) | Patent/Source Example |

|---|---|---|---|

| Oncology | Kinase Inhibitors (e.g., RTKs, CDKs) | Various Cancers | Patent Review researchgate.net |

| Neurology/Psychiatry | Monoamine Oxidase (MAO) Inhibition | Depression, Parkinson's Disease | PubMed ID: 22938567 nih.gov |

| Neurology/Psychiatry | Serotonin (B10506) (5-HT1) Receptor Agonism | Migraine, Depression, Anxiety | US5545644A google.com |

| Neurology/Psychiatry | Cdk5/GSK3β Inhibition | Alzheimer's Disease, Neurodegenerative Disorders | EP2647634A1 google.com |

| Ophthalmology/Immunology | Complement Factor B Inhibition | Age-related Macular Degeneration | US9682968B2 google.com |

| Various | Carbonic Anhydrase Inhibition | Glaucoma, Cancer | MDPI, Molecules mdpi.com |

| Cardiovascular | Anti-anoxic, Vasodilator | Cerebro-vascular diseases | US4200638A google.com |

Geographic Distribution and Trends in Indole-6-carbonitrile Patenting

The patenting activity for indole-6-carbonitrile derivatives is globally distributed, with significant filings in major jurisdictions including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and through the World Intellectual Property Organization (WIPO) via the Patent Cooperation Treaty (PCT) system. google.comgoogle.comgoogleapis.comgoogleapis.com This indicates a widespread commercial and research interest in these compounds by pharmaceutical companies and research institutions across North America, Europe, and Asia.

A noticeable trend in recent years is the increasing focus on targeted therapies, particularly kinase inhibitors for oncology. researchgate.netnih.gov This aligns with the broader movement in the pharmaceutical industry towards precision medicine. The chemical space being explored in patents is also expanding, with more complex and highly functionalized indole derivatives being disclosed. nih.gov

Furthermore, there is a trend towards patenting not just the final compounds but also key intermediates and novel synthetic methods. googleapis.com This strategy allows entities to protect their intellectual property across the entire development and manufacturing pipeline. The patenting of intermediates for established drugs like Vilazodone demonstrates the continued commercial relevance of the cyano-indole scaffold. googleapis.com

Implications for Academic Research and Future Drug Development